molecular formula C8H8BrNO2S B3186545 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 1254319-63-5

5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No.: B3186545
CAS No.: 1254319-63-5
M. Wt: 262.13 g/mol
InChI Key: VAZHOIQKQXQESB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a high-purity chemical reagent designed for research and development applications. As a brominated sultam (isothiazole 1,1-dioxide), this compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry. The core isothiazole 1,1-dioxide structure is recognized for its significant pharmacological potential. Scientific literature indicates that this class of compounds has been investigated as potent antiproliferative agents . Specifically, 3-alkylaminoisothiazole 1,1-dioxide derivatives have demonstrated excellent activity in inhibiting the proliferation of rat smooth muscle cells (SMCs), with studies suggesting their action is linked to the inhibition of protein farnesyltransferase (PFTase), an enzyme target in cancer research . The bromine atom at the 5-position provides a key site for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop new bioactive molecules. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-bromo-2-methyl-3H-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-10-5-6-4-7(9)2-3-8(6)13(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZHOIQKQXQESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(S1(=O)=O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174802
Record name 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254319-63-5
Record name 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254319-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves the bromination of 2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent in an appropriate solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzo[d]isothiazole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of sulfide derivatives.

Scientific Research Applications

5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which is a therapeutic target in inflammatory diseases and cancer.

    Medicine: Explored for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a TACE inhibitor, the compound binds to the active site of the enzyme, preventing the cleavage of pro-inflammatory cytokines and thereby reducing inflammation. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is differentiated from analogs by:

  • Bromine position : Unlike 4-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (CAS: 1352152-68-1) or 5-Bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide (CAS: 58401-27-7), the target compound has a bromine at position 5 on a benzoisothiazole core rather than a benzothiophene system. This alters ring aromaticity and electronic distribution .
  • Heterocyclic core : Compared to 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide (CAS: 351005-12-4), the target’s benzoisothiazole scaffold offers distinct π-conjugation and steric effects due to the fused benzene ring .
  • Substituents : The 2-methyl group enhances steric stability compared to nitroso-substituted analogs like 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (discontinued, likely due to nitroso group instability) .

Physicochemical Properties

Key differences in physical properties are inferred from analogs:

Compound Name CAS Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa Storage Conditions
Target Compound 496055-43-7 ~230–240* Not reported Not reported Not reported Not reported Likely 2–8°C, sealed dry
5-Fluoro analog 845644-47-5 187.19 Not reported Not reported Not reported Not reported 2–8°C, sealed dry
4,5-Dihydroisothiazole 1,1-dioxide 881652-45-5 Not reported 68–70 248.7 (predicted) 1.55 (predicted) -2.24 Room temperature

*Estimated based on bromine’s atomic mass (79.9 g/mol) replacing fluorine in the 5-fluoro analog.

  • Bromine vs.
  • Thermal Stability: The target’s storage requirements (likely 2–8°C) suggest lower thermal stability than 4,5-dihydroisothiazole 1,1-dioxide, which is stable at room temperature.

Biological Activity

5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.

  • Molecular Formula : C8H8BrNO2S
  • Molecular Weight : 262.12 g/mol
  • CAS Number : 1352152-68-1
  • Structure : The compound features a bromine substituent and a sulfonyl group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves reactions that introduce the bromine atom and the sulfonyl group into the benzo[d]isothiazole framework. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]isothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of related isothiazole compounds. For example:

  • Case Study : A study focusing on thiazole derivatives reported moderate anticancer activity against various cancer cell lines, suggesting that the structural features of isothiazoles contribute to their cytotoxic effects .
  • Mechanism : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit certain enzymes:

  • Xanthine Oxidase Inhibition : Similar thiazole derivatives have shown promise as xanthine oxidase inhibitors, which are relevant in treating conditions like gout due to their role in uric acid metabolism .

Structure-Activity Relationship (SAR)

The biological activity of isothiazole derivatives can often be correlated with their structural characteristics:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like bromine enhances the compound's reactivity and biological efficacy.
  • Hydrophobicity : Increased hydrophobicity can improve bioavailability and cellular uptake, which are critical for therapeutic effectiveness.

Research Findings Summary Table

StudyBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus
AnticancerModerate activity against various cancer cell lines
Enzyme InhibitionPotential xanthine oxidase inhibitor

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
Bromination (HBr)HBr, HCl, reflux~70%
Pd-Catalyzed CouplingBromo-derivative, Stannane, Pd(0)65–85%

How can enantioselective synthesis of dihydrobenzo[d]isothiazole derivatives be achieved?

Advanced Research Focus
Rhodium-catalyzed asymmetric hydrogenation is a robust method. For example, Rh complexes with chiral ligands (e.g., (R)-DTBM-SEGPHOS) enable enantioselective reduction of 2,3-disubstituted benzo[b]thiophene 1,1-dioxides, achieving up to 98% enantiomeric excess (ee) and >25:1 diastereoselectivity. However, steric hindrance from substituents (e.g., methyl groups) may limit reactivity, as seen in unproductive hydrogenation of 3-methyl-2-phenyl derivatives .

What spectroscopic and crystallographic methods are used to characterize this compound?

Q. Basic Research Focus

  • NMR/IR : Proton environments (e.g., methyl and bromine substituents) are resolved via 1^1H and 13^13C NMR. IR confirms sulfone (S=O) stretches at ~1150–1300 cm1^{-1} .
  • X-ray Crystallography : Reveals planar isothiazole and benzene rings (dihedral angle: ~73°) and torsion angles (e.g., C6–C7–O3–C8: −178°), critical for understanding conformation-activity relationships .

Q. Table 2: Key Structural Parameters from Crystallography

ParameterValueReference
Dihedral Angle73°
S=O Bond Length1.43–1.45 Å
Torsion Angle (C6–C7–O3)−178°

What computational methods predict the bioactivity of benzo[d]isothiazole derivatives?

Advanced Research Focus
Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to enzyme active sites. For example, DFT studies on Cu(II) complexes of isothiosemicarbazones reveal charge transfer interactions influencing antioxidant activity . Molecular dynamics simulations further assess binding stability to targets like 5-lipoxygenase (5-LOX) .

How does substitution at the 5-position affect inhibitory activity against enzymes like 5-LOX?

Advanced Research Focus
Bromine at the 5-position enhances steric and electronic interactions with hydrophobic enzyme pockets. Derivatives like 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide show dual inhibition of 5-LOX and mPGES-1 (IC50_{50}: 0.2–5 µM). Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., NO2_2, Br) improve potency by stabilizing enzyme-inhibitor complexes .

What are the challenges in regioselective functionalization of the isothiazole ring?

Advanced Research Focus
Regioselectivity is influenced by ring electronics and catalyst choice. For instance, nitration of benzo[b]thiophene 1,1-dioxide with HNO3_3/H2_2SO4_4 favors the 6-position due to sulfone-directed electrophilic substitution . Competing pathways (e.g., oxidation to ketones under hydroperoxide conditions) require careful optimization to avoid side products .

How do reaction conditions impact the stability of dihydrobenzo[d]isothiazole intermediates?

Advanced Research Focus
Acidic or basic conditions may induce ring-opening or oxidation. For example, hydrolysis of imine intermediates (e.g., 29→30) under HCl requires controlled pH to prevent decomposition . Thermal stability assays (TGA/DSC) and kinetic studies are recommended to optimize synthetic protocols .

What strategies improve yield in multi-step syntheses of brominated derivatives?

Q. Advanced Research Focus

  • Sequential Halogenation : Bromination after nitration avoids competing side reactions .
  • Protecting Groups : Use of Boc or acetyl groups stabilizes amine intermediates during halogenation .
  • Flow Chemistry : Continuous reactors enhance reproducibility in exothermic steps (e.g., HBr addition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Reactant of Route 2
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5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

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